molecular formula C10H12FN B1308232 2-(3-Fluorophenyl)pyrrolidine CAS No. 298690-72-9

2-(3-Fluorophenyl)pyrrolidine

Cat. No. B1308232
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluorophenyl)pyrrolidine" is a fluorinated pyrrolidine derivative. Pyrrolidine is a secondary amine and a five-membered lactam, which serves as a core structure for various chemical compounds with applications in pharmaceuticals and materials science. The fluorophenyl group attached to the pyrrolidine ring can influence the electronic properties and reactivity of the molecule, making it a valuable moiety in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of fluorinated pyrrolidine derivatives can be achieved through various synthetic routes. For instance, a concise synthesis of (S)-2-(fluorodiphenylmethyl)pyrrolidine has been reported, which involves facile purification steps and a simple deoxyfluorination step to install the C-F bond . Another related synthesis involves the palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety, followed by a selective monodechlorination and coupling of building blocks . These methods highlight the versatility and practicality of synthesizing fluorinated pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of fluorinated pyrrolidine derivatives can vary depending on the substitution pattern on the pyrrolidine ring. For example, the crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, shows a planar conformation except for the pyrrolidine ring, which adopts an envelope conformation . This indicates that the presence of the fluorophenyl group can influence the overall conformation and packing of the molecules in the crystal lattice.

Chemical Reactions Analysis

Fluorinated pyrrolidine derivatives can participate in various chemical reactions due to the presence of the reactive fluorine atom and the amine functionality. For example, the fluoroionophore derived from pyrrolidine can selectively sense Al(3+) ions through internal charge transfer (ICT) . Additionally, nitrophenyl derivatives of pyrrole 2,5-diamides, which share structural similarities with pyrrolidine derivatives, can undergo deprotonation signaled by a color change . These reactions demonstrate the reactivity and potential applications of fluorinated pyrrolidine derivatives as sensors and in other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(3-Fluorophenyl)pyrrolidine" would be influenced by the fluorine atom's electronegativity and the pyrrolidine ring's amine group. Fluorine's presence can enhance the compound's lipophilicity and metabolic stability, making it a valuable feature in drug design . The amine group can engage in hydrogen bonding, affecting the compound's solubility and reactivity. Additionally, the photophysical properties of related pyrrolidine-based fluorophores have been studied, showing good fluorescence activity and selectivity for metal cations . These properties are crucial for the development of new materials and pharmaceuticals.

Scientific Research Applications

  • Pharmaceuticals

    • Pyrrolidine compounds are used as intermediates in drug research and development . They are utilized as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .
    • For example, a series of 3-chloro-1-aryl pyrrolidine-2,5-diones were evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .
    • Another example is the synthesis of a series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids, which were evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models .
  • Dyestuff

    • Pyrrolidine compounds are used in the production of dyestuff . The specific applications and methods of use in this field are not detailed in the sources I found.
  • Anticancer Compounds

    • Thiosemicarbazone pyrrolidine–copper (II) complexes, with two pyrrolidine rings in their structure, were found to be potent anticancer compounds against three cancer lines .
  • Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

    • A new series of cis-3,4-diphenylpyrrolidine derivatives were found to be beneficial for the activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Heterogeneous Catalysts

    • The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
  • Anticancer Compounds

    • Thiosemicarbazone pyrrolidine–copper (II) complexes, with two pyrrolidine rings in their structure, were found to be potent anticancer compounds against three cancer lines .
  • Retinoic Acid-Related Orphan Receptor γ (RORγt) Inverse Agonists

    • A new series of cis-3,4-diphenylpyrrolidine derivatives were found to be beneficial for the activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
  • Heterogeneous Catalysts

    • The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .

Safety And Hazards

When handling 2-(3-Fluorophenyl)pyrrolidine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pyrrolidine derivatives, including 2-(3-Fluorophenyl)pyrrolidine, continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVVBVXBBMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397920
Record name 2-(3-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)pyrrolidine

CAS RN

298690-72-9
Record name 2-(3-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298690-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-(3-fluoro-phenyl)-3,4-dihydro-2H-pyrrole (1.10 g, 6.74 mmol) in methanol (40 ml) was added at 0° C. sodium borohydride (0.51 g, 13.4 mmol) and the reaction mixture was stirred at RT for 1 h. Then additional sodium borohydride (0.25 g, 6.61 mmol) was added and stirring was continued for 1 h. The mixture was evaporated, dissolved in saturated NaHCO3-solution (70 ml) and extracted with dichloromethane (2×70 ml). The combined organic layers were washed with brine (70 ml), dried (MgSO4) and evaporated. The crude product was purified by column chromatography on silica gel (dichloromethane/MeOH/NH4OH 15:1:0.1) to give the product (0.77 g, 69%) as a colorless oil, MS: m/e=165 (M+).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

In step 9-2, 3-chloro-N-(3-fluorobenzylidene)propan-1-amine (9-1) (53 g, 266 mmol) was added at −78° C. to a solution of lithium granules (5.5 g, 800 mmol) and 4,4′-di-tert-butylbiphenyl (5.7 g, 21 mmol) in THF (50 mL) cooled to −78° C. The resulting solution was stirred at −78° C. for 2 hours then quenched with water and the temperature was allowed to rise up to 20° C. The solids were removed by filtration and the mother liquor was reduced using a rotary evaporator. The resulting residue was reconstituted in ethyl acetate, the organic washed with 1N HCl (3×25 mL) and the aqueous layer was extracted with ethyl acetate. The aqueous layer was then neutralized with 1N NaOH solution and the aqueous layer was extracted with ethyl acetate (3×100 mL). The organic layer was dried with sodium sulfate and the solvent was removed to yield 2-(3-fluorophenyl)pyrrolidine (9-2) as a light yellow oil. m/z=165.2 [M+1].
Name
3-chloro-N-(3-fluorobenzylidene)propan-1-amine
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 2
2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 3
2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 4
2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 5
2-(3-Fluorophenyl)pyrrolidine
Reactant of Route 6
2-(3-Fluorophenyl)pyrrolidine

Citations

For This Compound
23
Citations
J Graton, M Berthelot, JF Gal, S Girard… - Journal of the …, 2002 - ACS Publications
The gas-phase basicities (GBs) of nornicotine, nicotine, and model pyrrolidines have been measured by FT-ICR. These experimental GBs are compared with those calculated (for the …
Number of citations: 86 pubs.acs.org
V Bernard-Gauthier, JJ Bailey, A Aliaga, A Kostikov… - …, 2015 - pubs.rsc.org
Dysregulation of tropomyosin receptor kinases (TrkA/B/C) expression and signalling is recognized as a hallmark of numerous neurodegenerative diseases including Parkinson's, …
Number of citations: 19 pubs.rsc.org
J Graton, M Berthelot, JF Gal, C Laurence… - The Journal of …, 2003 - ACS Publications
The thermodynamics of the hydrogen-bonding complexation of the acetylcholine agonists nicotine and nornicotine and of model pyridines, pyrrolidines, and N-methylpyrrolidines has …
Number of citations: 46 pubs.acs.org
CH Mitch, SJ Quimby, N Diaz, C Pedregal… - Journal of medicinal …, 2011 - ACS Publications
Arylphenylpyrrolidinylmethylphenoxybenzamides were found to have high affinity and selectivity for κ opioid receptors. On the basis of receptor binding assays in Chinese hamster …
Number of citations: 74 pubs.acs.org
M Koné, B Illien, C Laurence, JF Gal… - Journal of physical …, 2006 - Wiley Online Library
The gas‐phase basicities (GBs) of 12 nicotinoids were calculated for the two potential sites of protonation, the sp 2 pyridine and the sp 3 amino nitrogen atoms, at the B3LYP/6–311 + G(…
Number of citations: 23 onlinelibrary.wiley.com
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
JJ Bailey, R Schirrmacher, K Farrell… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Tropomyosin receptor kinases (TrkA/B/C) play crucial roles in the development and maintenance of the nervous system, and aberrant expression of Trk has been …
Number of citations: 35 www.tandfonline.com
V Bernard-Gauthier, JJ Bailey… - Journal of Medicinal …, 2017 - ACS Publications
The proto-oncogenes NTRK1/2/3 encode the tropomyosin receptor kinases TrkA/B/C which play pivotal roles in neurobiology and cancer. We describe herein the discovery of [ 11 C]-(R)…
Number of citations: 23 pubs.acs.org
L Chen, Y Chen, C Zhang, B Jiao, S Liang… - Journal of Medicinal …, 2020 - ACS Publications
We report compounds 5 (CG416) and 6 (CG428) as two first-in-class tropomyosin receptor kinase (TRK) degraders that target the intracellular kinase domain of TRK. Degraders 5 and 6 …
Number of citations: 28 pubs.acs.org
PA Harris, N Faucher, N George… - Journal of Medicinal …, 2019 - ACS Publications
RIP1 kinase regulates necroptosis and inflammation and may play an important role in contributing to a variety of human pathologies, including inflammatory and neurological diseases. …
Number of citations: 39 pubs.acs.org

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